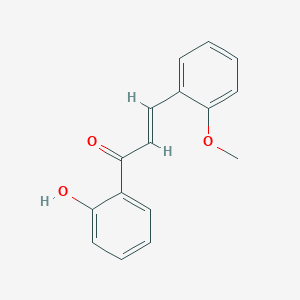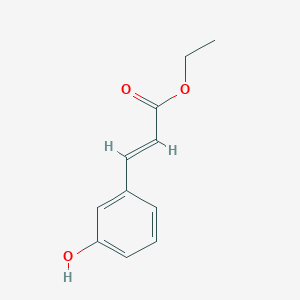![molecular formula C14H21NO3 B1637987 methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B1637987.png)
methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate is a compound with the molecular formula C14H21NO3 and a molecular weight of 251.32144 g/mol . It is a derivative of amino acids and features a phenyl group substituted with a tert-butyl ether. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-tyrosine.
Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine are protected using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.
Ether Formation: The phenolic hydroxyl group of the protected tyrosine is converted to a tert-butyl ether using tert-butyl bromide and a base such as potassium carbonate.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate can be compared with similar compounds such as:
L-tyrosine: The parent amino acid from which it is derived.
Methyl (2S)-2-amino-3-phenylpropanoate: A simpler analog lacking the tert-butyl ether group.
Methyl (2S)-2-amino-3-[4-hydroxyphenyl]propanoate: A compound with a hydroxyl group instead of the tert-butyl ether.
The uniqueness of methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Clé InChI |
AORVWDJGVFCGOW-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



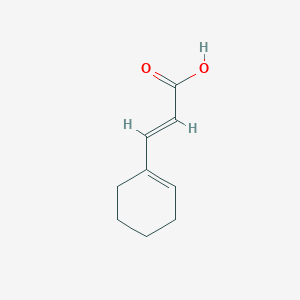
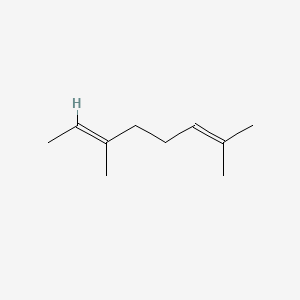
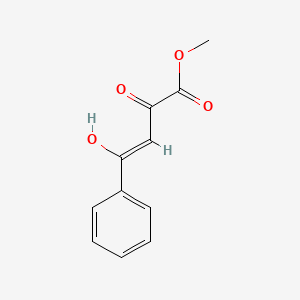
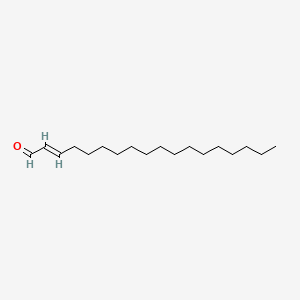
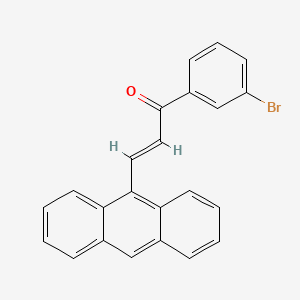
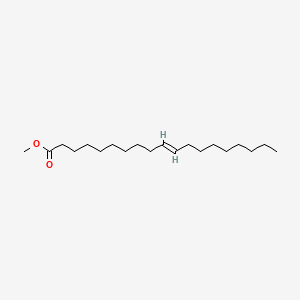
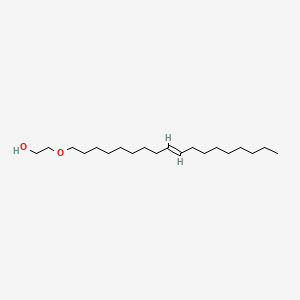
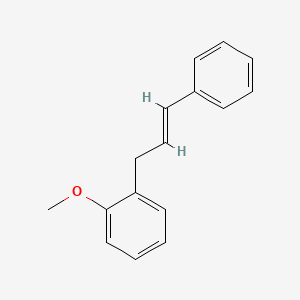
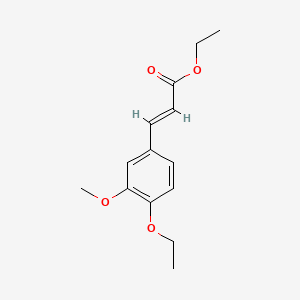

![3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637941.png)
